molecular formula C12H14BrNO2 B15160043 tert-Butyl [(2-bromophenyl)methylidene]carbamate CAS No. 779342-74-4

tert-Butyl [(2-bromophenyl)methylidene]carbamate

Cat. No.: B15160043
CAS No.: 779342-74-4
M. Wt: 284.15 g/mol
InChI Key: SDNPVLAGSVHYOR-UHFFFAOYSA-N
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Description

tert-Butyl [(2-bromophenyl)methylidene]carbamate is an organic compound that plays a significant role in organic synthesis. It is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. The compound is known for its ability to introduce bromobenzene groups in organic synthesis reactions, which is crucial for constructing aromatic rings or synthesizing heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [(2-bromophenyl)methylidene]carbamate typically involves the transesterification of bromoaniline and bromo-tert-butanol (tert-butyl bromide) in the presence of sodium carbonate to obtain the intermediate product tert-butyl-N-(2-bromophenyl)carbamate. This intermediate product is then catalytically reacted with sodium bicarbonate in propyl carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and solvents is crucial in industrial settings to achieve cost-effective production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(2-bromophenyl)methylidene]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted aromatic compounds.

Scientific Research Applications

tert-Butyl [(2-bromophenyl)methylidene]carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl [(2-bromophenyl)methylidene]carbamate involves its ability to introduce bromobenzene groups into organic molecules. This introduction is crucial for the construction of aromatic rings and the synthesis of heterocyclic compounds. The compound interacts with specific molecular targets and pathways, facilitating the formation of desired products in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl [(2-bromophenyl)methylidene]carbamate is unique due to its specific ability to introduce bromobenzene groups, which is essential for constructing aromatic rings and synthesizing heterocyclic compounds. This property makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.

Properties

CAS No.

779342-74-4

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

tert-butyl N-[(2-bromophenyl)methylidene]carbamate

InChI

InChI=1S/C12H14BrNO2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-8H,1-3H3

InChI Key

SDNPVLAGSVHYOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N=CC1=CC=CC=C1Br

Origin of Product

United States

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